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Cat. No.: B1585159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical

guide on the physicochemical properties of methylpyrogallol. This document is crafted not as a

rigid protocol, but as a dynamic framework to empower researchers in their exploration of this

versatile molecule. In the realm of drug discovery and development, a profound understanding

of a compound's fundamental characteristics is paramount. It is the bedrock upon which

successful formulation, pharmacokinetic profiling, and mechanistic studies are built. This guide

is designed to provide not just data, but a deeper, causal understanding of why

methylpyrogallol behaves as it does, and how to reliably measure and interpret its properties.

We will delve into the intricacies of its structure, its interactions with various media, and the

analytical methodologies required for its robust characterization. It is my hope that this guide

will serve as an invaluable resource, fostering both rigorous scientific practice and innovative

therapeutic development.

Molecular Structure and Chemical Identity
Methylpyrogallol, a derivative of pyrogallol, exists in several isomeric forms depending on the

position of the methyl group on the benzene ring. This guide will focus on 5-methylpyrogallol,

also known as 3,4,5-trihydroxytoluene.
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Synonyms: 3,4,5-Trihydroxytoluene

CAS Number: 609-25-6[1]

Molecular Formula: C₇H₈O₃[2]

Molecular Weight: 140.14 g/mol [2]

Appearance: White to brown or dark purple powder/crystal[1][3]

The presence of three hydroxyl groups on the benzene ring makes methylpyrogallol a highly

polar and reactive molecule, prone to oxidation, particularly in alkaline conditions. This

reactivity is central to its biological activities.

Key Physicochemical Parameters
A thorough understanding of the physicochemical properties of a drug candidate is critical for

predicting its behavior in biological systems and for designing appropriate formulations.

Melting and Boiling Points
Melting Point: The melting point of 5-methylpyrogallol is consistently reported in the range of

124-129 °C[1]. This relatively high melting point for a small molecule is indicative of strong

intermolecular hydrogen bonding afforded by the three hydroxyl groups.

Boiling Point: An estimated boiling point is approximately 216.62 °C[3]. Precise experimental

determination is challenging due to the compound's susceptibility to decomposition at

elevated temperatures.

Solubility Profile
The solubility of a compound is a critical determinant of its absorption and distribution. While

specific quantitative data for 5-methylpyrogallol is not readily available in the literature, we can

infer its solubility based on its structure and the known properties of the parent compound,

pyrogallol.
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Solvent Expected Solubility Rationale

Water Moderately Soluble

The three hydroxyl groups can

form hydrogen bonds with

water. However, the aromatic

ring and the methyl group

introduce some hydrophobicity,

limiting its solubility compared

to smaller polyols.

Ethanol Soluble

Ethanol can act as both a

hydrogen bond donor and

acceptor, and its alkyl chain

can interact with the non-polar

regions of the molecule.

DMSO Soluble

Dimethyl sulfoxide is a polar

aprotic solvent that is an

excellent solvent for many

polar organic compounds.

Acetone Soluble

Acetone's polarity and ability to

accept hydrogen bonds make

it a suitable solvent.

Expected Trend: The methyl group in 5-methylpyrogallol, compared to pyrogallol, is expected to

slightly decrease its solubility in water and increase its solubility in less polar organic solvents

due to the increased hydrophobic character.

Acidity (pKa)
The acidity of the hydroxyl groups is a key factor in the reactivity and biological activity of

methylpyrogallol.

Predicted pKa: The predicted pKa for the most acidic hydroxyl group of 5-methylpyrogallol is

approximately 9.40[2][3]. This value is influenced by the electron-donating nature of the

methyl group, which is expected to make the hydroxyl groups slightly less acidic compared

to pyrogallol (pKa ≈ 9.0).
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The ionization state of methylpyrogallol at physiological pH (around 7.4) will be predominantly

in its neutral form, which has implications for its ability to cross cell membranes.

Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is

a crucial predictor of its pharmacokinetic properties, including absorption, distribution,

metabolism, and excretion (ADME).

Predicted LogP: While an experimentally determined LogP for 5-methylpyrogallol is not

readily available, computational models predict a value of approximately 1.2.

Expected Trend: The addition of a methyl group to the pyrogallol structure increases its

lipophilicity. Therefore, the LogP of 5-methylpyrogallol is expected to be higher than that of

pyrogallol (LogP ≈ 0.78). This suggests that 5-methylpyrogallol may have slightly better

membrane permeability than its parent compound.

Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and quality control of

methylpyrogallol.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

For phenolic compounds like methylpyrogallol, the absorption maxima are sensitive to the

solvent and the pH. In a neutral, protic solvent like methanol, one would expect to observe

absorption bands characteristic of the substituted benzene ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies. The IR spectrum of 5-methylpyrogallol is expected to show the

following characteristic absorption bands:
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Wavenumber (cm⁻¹) Vibration Functional Group

3500-3200 (broad) O-H stretch
Hydroxyl groups (hydrogen-

bonded)

3100-3000 C-H stretch Aromatic C-H

2950-2850 C-H stretch Methyl group

1600-1450 C=C stretch Aromatic ring

1260-1000 C-O stretch Phenolic C-O

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic

molecule.

¹H NMR: The proton NMR spectrum of 5-methylpyrogallol would provide information on the

number and environment of the hydrogen atoms. The expected signals would include:

A singlet for the methyl protons.

Singlets for the aromatic protons.

Broad singlets for the hydroxyl protons, the chemical shift of which is dependent on

concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon

environments in the molecule. For 5-methylpyrogallol, seven distinct carbon signals would be

expected, corresponding to the seven carbon atoms in the structure.

Biological Activities and Mechanisms of Action
Methylpyrogallol and its parent compound, pyrogallol, are known for their potent antioxidant

and neuroprotective properties. Understanding the underlying mechanisms is crucial for their

development as therapeutic agents.

Antioxidant Activity
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The antioxidant activity of methylpyrogallol stems from its ability to donate hydrogen atoms

from its hydroxyl groups to neutralize free radicals. The resulting phenoxyl radical is stabilized

by resonance, delocalizing the unpaired electron over the aromatic ring.

The antioxidant mechanism can proceed via several pathways, including:

Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom to a free radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first

transferred to the radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The phenolic proton is first lost, and the

resulting phenoxide anion then donates an electron.

The pyrogallol moiety is particularly effective at scavenging superoxide radicals.

Neuroprotective Effects and Signaling Pathways
Emerging evidence suggests that the neuroprotective effects of pyrogallol and related

compounds are mediated through the modulation of key cellular signaling pathways involved in

oxidative stress and inflammation.

Nrf2 Pathway: Pyrogallol has been shown to activate the Nuclear factor erythroid 2-related

factor 2 (Nrf2) pathway[4][5][6][7]. Nrf2 is a transcription factor that regulates the expression

of a wide array of antioxidant and detoxification genes. By activating Nrf2, methylpyrogallol

can enhance the cell's endogenous defense against oxidative stress.

NF-κB Pathway: Chronic inflammation plays a significant role in neurodegenerative

diseases. Pyrogallol has been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB)

signaling pathway[5]. NF-κB is a key regulator of the inflammatory response, and its

inhibition can reduce the production of pro-inflammatory cytokines in immune cells of the

brain, such as microglia.
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Caption: Neuroprotective signaling pathways modulated by methylpyrogallol.

Experimental Protocols for Physicochemical
Characterization
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols

are essential.

Determination of pKa by Potentiometric Titration
This protocol describes a self-validating system for the determination of the acid dissociation

constant (pKa) of methylpyrogallol.

Principle: A solution of the compound is titrated with a standard solution of a strong base, and

the pH is monitored as a function of the volume of titrant added. The pKa is determined from

the midpoint of the buffer region of the titration curve.
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Materials:

5-Methylpyrogallol

0.1 M Sodium Hydroxide (NaOH), standardized

0.1 M Hydrochloric Acid (HCl), standardized

Potassium Chloride (KCl)

Deionized water, degassed

Calibrated pH meter and electrode

Magnetic stirrer and stir bar

Burette (10 mL)

Procedure:

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

Sample Preparation: Accurately weigh approximately 14 mg of 5-methylpyrogallol and

dissolve it in 100 mL of deionized water containing 0.1 M KCl to maintain a constant ionic

strength.

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse

the pH electrode.

Initial Acidification: If necessary, add a small, known volume of 0.1 M HCl to lower the initial

pH to ensure the compound is fully protonated.

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small

increments (e.g., 0.1 mL) and recording the pH after each addition. Allow the pH to stabilize

before each reading.

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-

equivalence point. The equivalence point can be determined from the inflection point of the
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titration curve or by plotting the first derivative of the curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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